molecular formula C17H13N3O4S B2958456 N-(2-cyanophenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide CAS No. 899996-11-3

N-(2-cyanophenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide

Katalognummer B2958456
CAS-Nummer: 899996-11-3
Molekulargewicht: 355.37
InChI-Schlüssel: PBKFLCMGRLEKHI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-cyanophenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). It is a promising drug candidate for the treatment of various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Wirkmechanismus

N-(2-cyanophenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide selectively inhibits JAK3, which is a key component of the signaling pathway for several cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, this compound blocks the downstream effects of these cytokines, which are involved in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to reduce the levels of cytokines involved in the pathogenesis of autoimmune diseases, including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. It has also been shown to reduce the activation of T-cells and B-cells, which play a critical role in the immune response. In addition, this compound has been shown to reduce the production of autoantibodies, which are involved in the development of autoimmune diseases.

Vorteile Und Einschränkungen Für Laborexperimente

N-(2-cyanophenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to synthesize and modify. It also has a high selectivity for JAK3, which reduces the risk of off-target effects. However, this compound has some limitations for lab experiments. It has a short half-life, which requires frequent dosing in animal studies. It also has poor solubility in aqueous solutions, which limits its use in in vitro assays.

Zukünftige Richtungen

There are several future directions for the research on N-(2-cyanophenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide. One direction is to investigate the efficacy of this compound in combination with other drugs for the treatment of autoimmune diseases. Another direction is to investigate the long-term safety of this compound in clinical trials. In addition, there is a need to develop more potent and selective JAK3 inhibitors for the treatment of autoimmune diseases. Finally, there is a need to investigate the role of JAK3 in other diseases, such as cancer and infectious diseases.

Synthesemethoden

N-(2-cyanophenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide can be synthesized using a multi-step process. The first step involves the reaction of 2-bromo-1-cyanobenzene with potassium thioacetate to form 2-cyanothiophenol. The second step involves the reaction of 2-cyanothiophenol with 2-chloro-1,1-dioxo-3H-benzo[d][1,2]isothiazole to form 3-(2-cyano-phenyl)-2,3-dihydro-1,1-dioxo-benzo[d][1,2]isothiazole. The final step involves the reaction of 3-(2-cyano-phenyl)-2,3-dihydro-1,1-dioxo-benzo[d][1,2]isothiazole with 3-bromopropionyl chloride to form this compound.

Wissenschaftliche Forschungsanwendungen

N-(2-cyanophenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide has been extensively studied in preclinical and clinical trials for the treatment of autoimmune diseases. In a phase II clinical trial, this compound was shown to be effective in reducing the signs and symptoms of rheumatoid arthritis. It has also been shown to be effective in the treatment of psoriasis and inflammatory bowel disease in preclinical studies.

Eigenschaften

IUPAC Name

N-(2-cyanophenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O4S/c18-11-12-5-1-3-7-14(12)19-16(21)9-10-20-17(22)13-6-2-4-8-15(13)25(20,23)24/h1-8H,9-10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBKFLCMGRLEKHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.